
STF-62247
概要
説明
STF-62247は、フォン・ヒッペル・リンダウ欠損腎臓癌細胞において、非アポトーシス性細胞死を選択的に誘導する細胞透過性オートファジー誘導剤です 。この化合物は、特定の細胞経路を標的とする能力により、癌研究において大きな可能性を示しています。
準備方法
STF-62247の合成には、いくつかのステップが含まれます。 この化合物は、化学的にはN-(3-メチルフェニル)-4-(4-ピリジニル)-2-チアゾラミンとして知られています 。合成経路は、通常、チアゾール環の形成、続いてピリジン基とメチルフェニル基の付加を伴います。 反応条件は、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒や、反応を促進するための特定の触媒の使用を必要とします 。工業生産方法は広く文書化されていませんが、実験室での合成では、化合物の純度と収量を確保するために、温度とpHを慎重に制御する必要があります。
化学反応の分析
STF-62247は、いくつかの種類の化学反応を起こします。
酸化と還元: これらの反応は、チアゾール環に付加された官能基の修飾に不可欠です。
置換: この反応は、チアゾール環にピリジン基とメチルフェニル基を導入するために使用されます。
一般的な試薬と条件: DMSOなどの試薬や特定の触媒が一般的に使用されます。
主な生成物: 一次生成物はthis compound自体であり、反応条件や使用した試薬に応じて、潜在的な副生成物が生成される可能性があります。
科学研究における用途
This compoundは、幅広い科学研究用途を持っています。
化学: オートファジーとその細胞プロセスにおける役割を研究するためのモデル化合物として使用されます。
生物学: this compoundは、オートファジーのメカニズムとその細胞生存と死への影響を調査するために使用されます。
医学: この化合物は、癌研究、特にフォン・ヒッペル・リンダウ欠損腎臓癌細胞の標的に対して有望な結果を示しています.
産業: その産業用途はまだ調査中ですが、this compoundの研究における役割は、新しい治療戦略の開発のための貴重なツールとなっています。
科学的研究の応用
Case Studies
Several studies have documented the effects and potential applications of STF-62247 in preclinical settings:
- Renal Cell Carcinoma Models : In vitro studies using various RCC cell lines, including RCC4 (VHL-deficient) and HeLa (VHL-proficient), have shown that this compound effectively reduces cell viability in VHL-deficient models while having minimal impact on VHL-proficient counterparts. This selectivity highlights its potential as a targeted therapeutic agent for RCC .
- Tumor Growth Inhibition : In vivo experiments using xenograft models have demonstrated that daily administration of this compound significantly reduces tumor growth in mice bearing VHL-deficient RCC cells. The compound's effects were concentration-dependent, further supporting its therapeutic potential .
Comprehensive Data Table
Implications for Future Research
The findings surrounding this compound suggest several avenues for future research:
- Targeted Therapy Development : Given its selective action against VHL-deficient cells, this compound could be developed into a targeted therapy for patients with renal cell carcinoma lacking functional VHL.
- Mechanistic Studies : Further investigations into the precise mechanisms by which this compound affects lysosomal function and autophagic flux are warranted. Understanding these pathways may reveal additional therapeutic targets.
- Combination Therapies : Exploring the efficacy of this compound in combination with other cancer therapies could enhance treatment outcomes for RCC patients.
作用機序
STF-62247は、細胞がその成分を分解およびリサイクルするプロセスであるオートファジーを誘導することによって作用します 。 この化合物はリソソームに蓄積し、オートファジーの最終段階を阻害し、フォン・ヒッペル・リンダウ欠損細胞において選択的な細胞毒性を引き起こします 。 この阻害は、小胞体、トランスゴルジネットワーク、リソソーム間の通常の小胞輸送を混乱させ、細胞死を引き起こします .
類似化合物の比較
This compoundは、フォン・ヒッペル・リンダウ欠損細胞に対する選択的な標的化においてユニークです。類似の化合物は次のとおりです。
これらの化合物は、オートファジーを誘導する能力を共有していますが、主な用途と特定の細胞標的が異なります。 This compoundのユニークさは、フォン・ヒッペル・リンダウ欠損腎臓癌細胞に対する選択的な細胞毒性に存在します .
類似化合物との比較
STF-62247 is unique in its selective targeting of von Hippel-Lindau-deficient cells. Similar compounds include:
Loperamide: Known for its use as an anti-diarrheal medication, it also induces autophagy-dependent cell death in certain cancer cells.
Pimozide: An antipsychotic drug that has shown potential in inducing autophagy and cell death in cancer cells.
These compounds share the ability to induce autophagy but differ in their primary uses and specific cellular targets. This compound’s uniqueness lies in its selective cytotoxicity towards von Hippel-Lindau-deficient renal carcinoma cells .
生物活性
STF-62247 is a small molecule with significant biological activity, particularly in the context of renal cell carcinoma (RCC) and certain leukemic cell lines. Its mechanism of action primarily involves modulation of autophagy and lysosomal functions, leading to selective cytotoxicity in VHL-deficient cells. This article explores the compound's biological activity, including its effects on cellular metabolism, autophagy induction, and potential therapeutic applications.
This compound targets the von Hippel-Lindau (VHL) tumor suppressor pathway, which is frequently mutated in clear cell renal cell carcinoma (ccRCC). The compound has been shown to accumulate in lysosomes and disrupt late stages of autophagy, a critical cellular process for degrading and recycling cellular components.
Key Findings:
- Lysosomal Accumulation : this compound localizes to lysosomes, causing their swelling and disrupting normal lysosomal physiology .
- Autophagy Modulation : The compound blocks late stages of autophagy without affecting upstream signaling pathways or early phagophore formation. This was confirmed through CRISPR knockouts of autophagy-related genes, which rendered VHL-deficient cells insensitive to this compound .
- Selective Cytotoxicity : this compound exhibits selective toxicity towards VHL-deficient cells while sparing VHL-proficient cells, highlighting its potential as a targeted therapy for ccRCC .
Metabolic Effects
This compound significantly alters cellular metabolism, particularly affecting glutamine metabolism. In VHL-deficient cells treated with this compound, there is a notable decrease in intracellular levels of glutamine and glutamate.
Metabolomics Analysis:
- Increased Metabolites : Levels of glucose, pyruvate, and glycerol 3-phosphate were found to increase upon treatment with this compound.
- Decreased Amino Acids : Glutamate, asparagine, and glutathione levels decreased significantly .
- Fatty Acid Production : The compound promotes the use of glutamine for fatty acid production via oxidative phosphorylation instead of reductive carboxylation .
1. Renal Cell Carcinoma
In a study involving ccRCC cell lines, this compound demonstrated potent anti-tumor activity. The compound inhibited cell viability in a dose-dependent manner with IC50 values indicating strong efficacy against VHL-deficient cells.
Cell Line | IC50 (μM) |
---|---|
RCC4 (VHL-deficient) | 1.25 |
RCC4 VHL (VHL-proficient) | >5 |
2. Leukemic Cell Lines
This compound also showed efficacy against various leukemic cell lines such as S1T, MT-2, and Jurkat cells. It induced apoptosis and autophagic cell death.
Cell Line | GI50 (μM) |
---|---|
S1T | 14.9 |
MT-2 | 6.4 |
Jurkat | 19.3 |
The treatment resulted in increased DNA fragmentation and caspase activation, indicating the induction of apoptotic pathways alongside autophagic processes .
特性
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNUHQNJGNLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351598 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315702-99-9 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 315702-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。